molecular formula C21H27NO4 B2482553 4-butoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide CAS No. 1797715-54-8

4-butoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide

Cat. No.: B2482553
CAS No.: 1797715-54-8
M. Wt: 357.45
InChI Key: GULXVJVLEHDWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group, a methoxy group, and a phenyl group attached to the benzamide core

Scientific Research Applications

4-butoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxy-2-(3-methoxyphenyl)ethylamine under basic conditions to yield the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide group can produce the corresponding amine.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
  • 4-butoxy-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]benzamide
  • 4-butoxy-N-[2-methoxy-2-(4-methoxyphenyl)ethyl]benzamide

Uniqueness

4-butoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is unique due to the specific arrangement of its functional groups. The presence of both butoxy and methoxy groups, along with the benzamide core, provides distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-butoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-4-5-13-26-18-11-9-16(10-12-18)21(23)22-15-20(25-3)17-7-6-8-19(14-17)24-2/h6-12,14,20H,4-5,13,15H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULXVJVLEHDWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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